molecular formula C17H18N2O5S B4286096 methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate

methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate

Cat. No. B4286096
M. Wt: 362.4 g/mol
InChI Key: FCUITOVUTIMJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiophene-containing molecules, which are known to possess various biological activities.

Mechanism of Action

The mechanism of action of methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
Methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate has been reported to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of various cancer cells in vitro. The compound has been reported to have low toxicity in animal studies, indicating its potential as a safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate in lab experiments is its high purity and good yields. This makes it an ideal compound for use in various biological assays. However, one of the limitations of using this compound is its relatively high cost compared to other similar compounds.

Future Directions

There are several future directions for research on methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate. One area of research could be to further investigate its anti-tumor properties and potential use as a chemotherapeutic agent. Another area of research could be to explore its potential as a drug delivery system for various therapeutic agents. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on various biological pathways.

Scientific Research Applications

Methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicine. It has been reported to possess various biological activities such as anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been studied for its potential use as a drug delivery system for various therapeutic agents.

properties

IUPAC Name

methyl 2-[[2-(2-nitrophenyl)acetyl]amino]-5-propan-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-10(2)14-9-12(17(21)24-3)16(25-14)18-15(20)8-11-6-4-5-7-13(11)19(22)23/h4-7,9-10H,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUITOVUTIMJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(2-nitrophenyl)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.